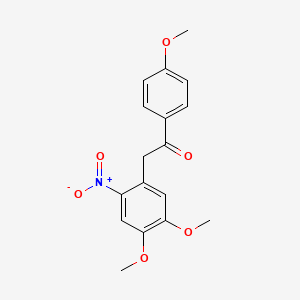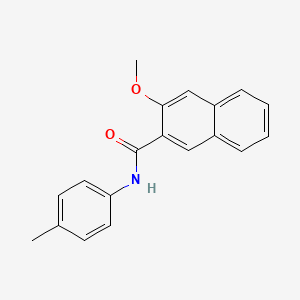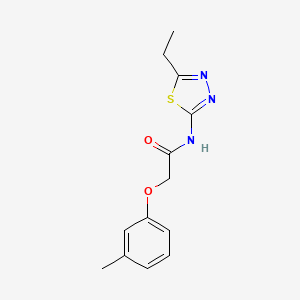
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide, also known as EHP-101, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. EHP-101 is a small molecule that belongs to the class of compounds known as piperidinecarboxamides. It has been shown to have promising effects in preclinical studies for the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and Huntington's disease.
Wirkmechanismus
The exact mechanism of action of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to modulate the activity of several different ion channels, including voltage-gated calcium channels and transient receptor potential channels. It has also been shown to reduce the activity of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce inflammation, demyelination, and neurodegeneration in models of multiple sclerosis and Huntington's disease. It has also been shown to reduce pain behavior and increase the threshold for pain in models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is that it has been shown to have a favorable safety profile in preclinical studies. It has also been shown to have a broad spectrum of activity, making it a potentially useful therapeutic agent for multiple neurological disorders. One limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide. One area of research could be to further elucidate its mechanism of action and identify additional targets for therapeutic intervention. Another area of research could be to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy in clinical settings. Additionally, further preclinical studies could be conducted to evaluate its potential therapeutic applications for other neurological disorders.
Synthesemethoden
The synthesis of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is a multistep process that involves the reaction of several different chemical reagents. The starting material for the synthesis is 2-hydroxy-5-methylbenzaldehyde, which is reacted with ethylsulfonyl chloride to form 2-ethylsulfonyl-5-methylbenzaldehyde. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of multiple sclerosis, this compound was shown to reduce inflammation and demyelination, leading to improved motor function. In a rat model of neuropathic pain, this compound was shown to reduce pain behavior and increase the threshold for pain. In a mouse model of Huntington's disease, this compound was shown to reduce the accumulation of toxic proteins and improve motor function.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(20,21)17-8-6-12(7-9-17)15(19)16-13-10-11(2)4-5-14(13)18/h4-5,10,12,18H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGANXXXQPFWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)




![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5835743.png)
![N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5835759.png)

methyl]-N'-phenylthiourea](/img/structure/B5835772.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)
